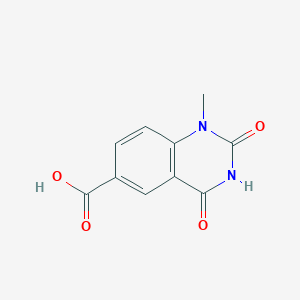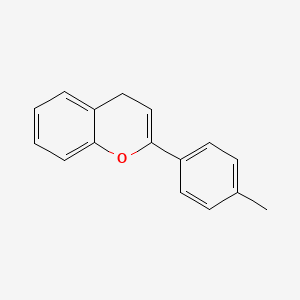
1,2,3-Trimethyl-5-(pyrrolidin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1,2,3-Trimetil-5-(pirrolidin-2-il)-1H-indol es un compuesto orgánico sintético que pertenece a la familia del indol. Los indoles son compuestos orgánicos aromáticos heterocíclicos que están ampliamente distribuidos en la naturaleza y son conocidos por sus diversas actividades biológicas. Este compuesto en particular presenta un anillo de pirrolidina unido al núcleo de indol, lo que puede conferir propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,2,3-Trimetil-5-(pirrolidin-2-il)-1H-indol típicamente implica los siguientes pasos:
Formación del núcleo de indol: El núcleo de indol se puede sintetizar a través de varios métodos, como la síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con cetonas o aldehídos.
Introducción de grupos metilo: Los grupos metilo se pueden introducir mediante reacciones de alquilación utilizando agentes metilantes como el yoduro de metilo en presencia de una base.
Unión del anillo de pirrolidina: El anillo de pirrolidina se puede unir a través de reacciones de sustitución nucleofílica, donde un derivado de pirrolidina adecuado reacciona con el núcleo de indol.
Métodos de producción industrial
Los métodos de producción industrial pueden implicar la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactivos rentables, la optimización de las condiciones de reacción (temperatura, presión, disolventes) y el empleo de catalizadores para aumentar el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1,2,3-Trimetil-5-(pirrolidin-2-il)-1H-indol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones en el anillo de indol.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como bromo o cloro para la sustitución electrófila.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiando sus interacciones con objetivos biológicos.
Medicina: Investigando su potencial como agente terapéutico.
Industria: Uso en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 1,2,3-Trimetil-5-(pirrolidin-2-il)-1H-indol dependería de sus interacciones específicas con los objetivos moleculares. Esto podría implicar la unión a receptores, enzimas u otras proteínas, lo que lleva a la modulación de vías biológicas. Se requerirían estudios detallados para dilucidar estos mecanismos.
Comparación Con Compuestos Similares
Compuestos similares
1-Metil-1H-indol: Carece del anillo de pirrolidina y de los grupos metilo adicionales.
2,3-Dimetilindol: Núcleo de indol similar pero patrón de sustitución diferente.
5-(Pirrolidin-2-il)-1H-indol: Carece de los tres grupos metilo.
Singularidad
El 1,2,3-Trimetil-5-(pirrolidin-2-il)-1H-indol es único debido a la combinación específica del núcleo de indol, los tres grupos metilo y el anillo de pirrolidina. Esta estructura única puede conferir propiedades químicas y biológicas distintas en comparación con otros derivados del indol.
Propiedades
Fórmula molecular |
C15H20N2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1,2,3-trimethyl-5-pyrrolidin-2-ylindole |
InChI |
InChI=1S/C15H20N2/c1-10-11(2)17(3)15-7-6-12(9-13(10)15)14-5-4-8-16-14/h6-7,9,14,16H,4-5,8H2,1-3H3 |
Clave InChI |
MKYUDAKCTDTRAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=C(C=C2)C3CCCN3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11881239.png)

![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)





![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)


